Furnidipine
Overview
Description
Furnidipine is a compound that has been shown to significantly reduce AoD and AF, exhibiting antiarrhythmic and cardioprotective effects at low doses in a rat model . It is used for research purposes and is not intended for human or veterinary therapeutic use .
Synthesis Analysis
The synthesis and pharmacological activities of the four stereoisomers of Furnidipine have been reported . The four isomers were synthesized by a modified Hantzsch synthesis by reaction of (-)- or (+)-tetrahydrofuran-2-ylmethyl 3-aminocrotonate and methyl 2- [ (2’-nitrophenyl)methylene]acetoacetate .
Molecular Structure Analysis
Furnidipine has a molecular formula of C21H24N2O7 . It has an average mass of 416.424 Da and a monoisotopic mass of 416.158356 Da . The molecule contains a total of 56 bond(s) including 32 non-H bond(s), 12 multiple bond(s), 8 rotatable bond(s), 6 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 nitro group(s) (aromatic), 1 ether(s) (aliphatic) and 1 Oxolane(s) .
Scientific Research Applications
Antihypertensive Efficacy
Furnidipine is part of the class of drugs used for the treatment of hypertension. A meta-analytical approach assessing the efficacy of antihypertensive drugs, including calcium channel antagonists like Furnidipine, indicated a marked reduction in systolic blood pressure (SBP) and diastolic blood pressure (DBP) (Baguet et al., 2005). A subsequent updated meta-analysis extended this research to a wider range of drugs and supported the initial findings, highlighting the significant SBP reduction associated with drugs in this class (Baguet et al., 2007).
Renal Protection
Research has focused on the potential renal protective effects of antihypertensive treatments. Studies indicate that specific dihydropyridine calcium channel blockers, a group that includes Furnidipine, may offer renal protection by influencing afferent and efferent renal arterioles, similar to ACE inhibitors (Burnier, 2013).
Cardiovascular Implications
Calcium channel blockers like Furnidipine have been linked to cardiovascular benefits beyond blood pressure reduction. For instance, lercanidipine, a drug in the same class, has been noted for its potential antiatherogenic properties and protection against end-organ damage (McClellan & Jarvis, 2000). Another study highlights the cardiovascular safety of lercanidipine, underscoring its tolerability and effectiveness in patients with angina, suggesting similar benefits could be explored for Furnidipine (Specchia et al., 2001).
Organoprotective Properties
Furnidipine, as part of the dihydropyridine calcium antagonist class, is associated with several organoprotective properties. Studies suggest that treatment with these drugs can lead to nephroprotection, reduction of left ventricular hypertrophy, and improvement in the elastic properties of blood vessels (Minushkina & Iosava, 2012).
properties
IUPAC Name |
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-12-17(20(24)28-3)19(15-8-4-5-9-16(15)23(26)27)18(13(2)22-12)21(25)30-11-14-7-6-10-29-14/h4-5,8-9,14,19,22H,6-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVUNNUOJDGCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930180 | |
Record name | Methyl (oxolan-2-yl)methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furnidipine | |
CAS RN |
138661-03-7 | |
Record name | Furnidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138661-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furnidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138661037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (oxolan-2-yl)methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURNIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ6J4424XT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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